Chemical properties and molecular weight of 5-Bromo-1,3-dimethoxy-2-nitrobenzene
Chemical properties and molecular weight of 5-Bromo-1,3-dimethoxy-2-nitrobenzene
An In-Depth Technical Guide to 5-Bromo-1,3-dimethoxy-2-nitrobenzene
Abstract
5-Bromo-1,3-dimethoxy-2-nitrobenzene is a polysubstituted aromatic compound of significant interest to the chemical research and drug development sectors. Its unique structural arrangement, featuring both electron-donating methoxy groups and an electron-withdrawing nitro group, coupled with a reactive bromine atom, makes it a highly versatile synthetic intermediate. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol grounded in mechanistic principles, an analysis of its chemical reactivity, and guidance on its safe handling and application.
Physicochemical Properties and Molecular Structure
5-Bromo-1,3-dimethoxy-2-nitrobenzene is characterized by a benzene ring substituted with five different groups, leading to a specific set of physical and chemical properties. The molecular structure is key to its utility in organic synthesis. The two methoxy groups (-OCH₃) are strong activating, ortho, para-directing groups, which electronically enrich the aromatic ring. Conversely, the nitro group (-NO₂) is a powerful deactivating, meta-directing group. The interplay of these electronic effects, along with the presence of the bromine atom, dictates the molecule's reactivity.
Table 1: Core Chemical and Physical Data
| Property | Value | Reference |
|---|---|---|
| CAS Number | 815632-47-4 | [1] |
| Molecular Formula | C₈H₈BrNO₄ | [1] |
| Molecular Weight | 262.06 g/mol | [1] |
| Canonical SMILES | COC1=C(C(=C(C=C1Br)OC)[O-]) | N/A |
| Physical Form | Solid (predicted) | N/A |
Synthesis Pathway: Electrophilic Nitration
The most direct and common synthesis of 5-Bromo-1,3-dimethoxy-2-nitrobenzene is achieved through the electrophilic aromatic substitution of 1-Bromo-3,5-dimethoxybenzene.[1][2] This reaction leverages the powerful activating effects of the two methoxy groups to direct the incoming electrophile.
Mechanistic Rationale
The core of this synthesis is the generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[3] Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.
The regioselectivity of the nitration is controlled by the substituents on the starting material, 1-Bromo-3,5-dimethoxybenzene. The two methoxy groups are strong activating groups that direct incoming electrophiles to the positions ortho and para to themselves. The C2 position is ortho to both methoxy groups, making it the most electronically activated and nucleophilic site on the ring, despite some steric hindrance. This overwhelming electronic activation is why the nitro group is selectively installed at the C2 position, between the two methoxy substituents.
Caption: Synthetic pathway for 5-Bromo-1,3-dimethoxy-2-nitrobenzene.
Experimental Protocol
This protocol is based on established methods for the nitration of activated aromatic compounds and should be performed with rigorous safety precautions in a certified fume hood.[4][5]
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add concentrated sulfuric acid to 1-Bromo-3,5-dimethoxybenzene with continuous stirring.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
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Reaction: Add the cold nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C. The choice of a slow, cooled addition is critical to prevent over-nitration and control the exothermic nature of the reaction.
-
Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Work-up and Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5-Bromo-1,3-dimethoxy-2-nitrobenzene.
Chemical Reactivity and Synthetic Utility
The value of 5-Bromo-1,3-dimethoxy-2-nitrobenzene as a synthetic intermediate stems from the distinct reactivity of its functional groups.
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Palladium-Catalyzed Cross-Coupling: The bromine atom is the primary handle for building molecular complexity. It is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[6] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern pharmaceutical synthesis. The electron-rich nature of the ring, endowed by the methoxy groups, facilitates the oxidative addition step in the catalytic cycle.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline (amino group) using various reagents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder in acidic medium. This transformation unmasks a nucleophilic amino group, which can then be used for a wide array of subsequent reactions, including amide bond formation, diazotization, or reductive amination. The reduction of nitro groups is a fundamental step in the synthesis of many biologically active compounds.[7]
-
Nucleophilic Aromatic Substitution (SNAr): While the ring is generally electron-rich, the powerful electron-withdrawing effect of the nitro group can activate the ring towards nucleophilic aromatic substitution under specific conditions, potentially allowing for the displacement of the bromo substituent by strong nucleophiles.
Spectroscopic Characterization (Predicted)
Confirmation of the product's identity is typically achieved through standard spectroscopic methods. While a specific spectrum for this compound is not publicly available, the expected data can be predicted based on its structure and analysis of analogous compounds.[8][9][10]
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¹H NMR: The proton NMR spectrum is expected to show two distinct singlets in the aromatic region (likely between 6.5-7.5 ppm), corresponding to the two non-equivalent aromatic protons. Two additional singlets would appear in the upfield region (around 3.8-4.0 ppm), representing the six protons of the two magnetically non-equivalent methoxy groups.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals: six for the aromatic carbons (due to the molecule's asymmetry) and two for the methoxy group carbons. The carbons bonded to bromine and the nitro group will show characteristic shifts.
-
FTIR: The infrared spectrum would show characteristic peaks for the C-Br stretch, strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively), and C-O stretches for the methoxy ethers.
Applications in Research and Drug Development
This compound is not an end-product but a valuable building block. Its utility lies in its capacity to be elaborated into more complex molecular architectures. For drug development professionals, it serves as a scaffold to which various pharmacophores can be attached via the reactive bromine and nitro functionalities. For instance, a Suzuki coupling at the bromine position could introduce a new aryl or heteroaryl ring system, while reduction of the nitro group followed by acylation could install an amide side chain, allowing for systematic exploration of structure-activity relationships (SAR).
Safety, Handling, and Storage
-
Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[11][13] It is expected to cause skin and serious eye irritation.[11][12]
-
Handling: All manipulations should be carried out in a well-ventilated laboratory fume hood.[12] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[12] Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
References
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Lina, Y., Caib, M., Fanga, Z., & Zhaoa, H. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-1,3-difluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. Retrieved from [Link]
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